molecular formula C31H31N3 B14135273 N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 371140-83-9

N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B14135273
CAS No.: 371140-83-9
M. Wt: 445.6 g/mol
InChI Key: FBIRIRZWKHNLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the dimethyl groups.

    4,4-Dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the benzyl group.

    N-Benzyl-1-phenylmethanamine: Lacks the pyrazole ring.

Uniqueness

N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrazole ring, along with the benzyl and phenyl groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

371140-83-9

Molecular Formula

C31H31N3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[4-(4,4-dimethyl-3,5-diphenyl-3H-pyrazol-2-yl)phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C31H31N3/c1-31(2)29(26-14-8-4-9-15-26)33-34(30(31)27-16-10-5-11-17-27)28-20-18-25(19-21-28)23-32-22-24-12-6-3-7-13-24/h3-21,30,32H,22-23H2,1-2H3

InChI Key

FBIRIRZWKHNLQS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)CNCC4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.